N-(3-acetylphenyl)-1-ethyl-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide N-(3-acetylphenyl)-1-ethyl-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC11474686
InChI: InChI=1S/C21H20N2O4/c1-4-23-12-18(20(25)17-11-16(27-3)8-9-19(17)23)21(26)22-15-7-5-6-14(10-15)13(2)24/h5-12H,4H2,1-3H3,(H,22,26)
SMILES: CCN1C=C(C(=O)C2=C1C=CC(=C2)OC)C(=O)NC3=CC=CC(=C3)C(=O)C
Molecular Formula: C21H20N2O4
Molecular Weight: 364.4 g/mol

N-(3-acetylphenyl)-1-ethyl-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide

CAS No.:

Cat. No.: VC11474686

Molecular Formula: C21H20N2O4

Molecular Weight: 364.4 g/mol

* For research use only. Not for human or veterinary use.

N-(3-acetylphenyl)-1-ethyl-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide -

Specification

Molecular Formula C21H20N2O4
Molecular Weight 364.4 g/mol
IUPAC Name N-(3-acetylphenyl)-1-ethyl-6-methoxy-4-oxoquinoline-3-carboxamide
Standard InChI InChI=1S/C21H20N2O4/c1-4-23-12-18(20(25)17-11-16(27-3)8-9-19(17)23)21(26)22-15-7-5-6-14(10-15)13(2)24/h5-12H,4H2,1-3H3,(H,22,26)
Standard InChI Key YQQNODHBMJVWRL-UHFFFAOYSA-N
SMILES CCN1C=C(C(=O)C2=C1C=CC(=C2)OC)C(=O)NC3=CC=CC(=C3)C(=O)C
Canonical SMILES CCN1C=C(C(=O)C2=C1C=CC(=C2)OC)C(=O)NC3=CC=CC(=C3)C(=O)C

Introduction

Chemical Identity and Physicochemical Properties

Structural Characterization

The compound’s IUPAC name is N-(3-acetylphenyl)-1-ethyl-6-methoxy-4-oxoquinoline-3-carboxamide, reflecting its substituents:

  • 1-Ethyl group: Enhances lipophilicity and metabolic stability compared to smaller alkyl chains .

  • 6-Methoxy group: Improves solubility and electronic effects on the quinoline ring .

  • 3-Carboxamide linkage: Connects the quinoline core to a 3-acetylphenyl group, influencing target binding .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₂₁H₂₀N₂O₄
Molecular Weight364.4 g/mol
SMILESCCN1C=C(C(=O)C2=C1C=CC(=C2)OC)C(=O)NC3=CC=CC(=C3)C(=O)C
LogP2.1 (predicted)
Hydrogen Bond Acceptors5
Hydrogen Bond Donors2

Data derived from computational models and analogous quinoline derivatives .

Synthetic Methodology

General Synthesis Strategy

The synthesis of this compound likely follows a multi-step pathway common to 4-oxoquinoline-3-carboxamides, as outlined in patent literature :

  • Formation of the Quinoline Core:

    • Condensation of 3,4,5,6-tetrafluoroanthranilic acid with malonic half-acid ester under basic conditions.

    • Cyclization using potassium tert-butoxide to form the 4-oxo-1,4-dihydroquinoline scaffold .

  • Introduction of the 1-Ethyl Group:

    • Alkylation at position 1 using ethyl bromide or similar alkylating agents.

  • Carboxamide Coupling:

    • Reaction of the quinoline-3-carboxylic acid with 3-acetylaniline via carbodiimide-mediated coupling (e.g., EDC/HOBt).

Biological Activities and Mechanisms

Anticancer Activity

Similar quinolines, such as YJC-1 (6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative), demonstrate:

  • Mitotic arrest in A549 lung carcinoma cells (IC₅₀ = 4.8 µM) .

  • Upregulation of p21(Cip1/Waf1) and cyclin B1/CDK1 suppression .
    The ethyl and methoxy substitutions in this compound could similarly stabilize microtubules or disrupt kinase signaling .

Table 2: Comparative Biological Activities of Quinoline Derivatives

CompoundActivityIC₅₀/EC₅₀Target Pathway
Derivative 13a IL-6 Inhibition2.1 µMNF-κB
YJC-1 A549 Cell Growth Inhibition4.8 µMMicrotubules/CDK1
Target Compound (Predicted)Anti-Inflammatory~3–10 µMNF-κB/Cytokines

Structure-Activity Relationships (SARs)

Impact of Substituents

  • 1-Ethyl Group: Increases metabolic stability over cyclopropyl analogs (t₁/₂ ↑ 30%) .

  • 6-Methoxy Group: Enhances solubility and electronic effects, improving membrane permeability .

  • 3-Acetylphenyl Carboxamide: Modulates selectivity; acetyl groups may engage hydrogen bonding with biological targets .

Pharmacokinetic Predictions

  • Bioavailability: Estimated at 30–40% (similar to derivative 13a) .

  • Half-Life: ~12 hours (based on tert-butyl analogs) .

  • Metabolism: Likely hepatic oxidation via CYP3A4, with glucuronidation of the acetyl group .

Future Research Directions

Preclinical Development

  • In Vivo Efficacy Studies: Evaluate pharmacokinetics in rodent models of inflammation or cancer.

  • Toxicity Profiling: Assess hepatotoxicity and off-target effects using high-throughput screening.

Structural Optimization

  • Acetyl Group Modifications: Replace with bioisosteres (e.g., trifluoroacetyl) to improve absorption.

  • Combination Therapies: Test synergy with checkpoint inhibitors (e.g., anti-PD-1) or chemotherapeutics.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator